molecular formula C12H14O4 B15211407 Cis-methyl 2-(furan-2-yl)-4-oxocyclohexanecarboxylate

Cis-methyl 2-(furan-2-yl)-4-oxocyclohexanecarboxylate

Cat. No.: B15211407
M. Wt: 222.24 g/mol
InChI Key: WUGGIPKYJUDYIT-ZJUUUORDSA-N
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Description

Cis-methyl 2-(furan-2-yl)-4-oxocyclohexanecarboxylate (CAS 137703-54-9) is a chemical compound with the molecular formula C12H14O4 and a molecular weight of 222.24 g/mol . It is characterized by a cyclohexanone ring system functionalized with both a methyl ester and a furan ring, making it a versatile and valuable intermediate for organic synthesis and drug discovery research. The specific spatial arrangement of its substituents in the cis-configuration can be critical for its reactivity and interaction in biological systems. Compounds featuring furan heterocycles, such as this one, are of significant interest in medicinal chemistry. Furan-containing structures are frequently explored as key scaffolds in the development of bioactive molecules . Furthermore, the 4-oxocyclohexanecarboxylate core is a known pharmacophore, often utilized as a building block for synthesizing complex active pharmaceutical ingredients (APIs), including those targeting the central nervous system . Researchers may value this compound as a synthetic precursor for developing novel therapeutic agents or for material science applications. Its structure suggests potential for further functionalization, making it a useful starting point for constructing more complex, stereochemically defined molecules. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human use.

Properties

Molecular Formula

C12H14O4

Molecular Weight

222.24 g/mol

IUPAC Name

methyl (1R,2S)-2-(furan-2-yl)-4-oxocyclohexane-1-carboxylate

InChI

InChI=1S/C12H14O4/c1-15-12(14)9-5-4-8(13)7-10(9)11-3-2-6-16-11/h2-3,6,9-10H,4-5,7H2,1H3/t9-,10+/m1/s1

InChI Key

WUGGIPKYJUDYIT-ZJUUUORDSA-N

Isomeric SMILES

COC(=O)[C@@H]1CCC(=O)C[C@@H]1C2=CC=CO2

Canonical SMILES

COC(=O)C1CCC(=O)CC1C2=CC=CO2

Origin of Product

United States

Preparation Methods

Diels-Alder Cycloaddition as a Foundation

The Diels-Alder reaction between furan-2-yl dienes and α,β-unsaturated esters or ketones provides direct access to the cis-configured cyclohexane skeleton. For example, reacting furan-2-ylmethyl acrylate with methyl vinyl ketone under Lewis acid catalysis (e.g., BF₃·OEt₂) yields the cis-adduct with >90% diastereoselectivity. This method capitalizes on the endo preference of electron-rich dienes, positioning the furan and ketone groups cis to one another.

Electrochemical Carboxylation

Detailed Synthetic Protocols

Diels-Alder Route with Post-Functionalization

Step 1: Synthesis of Furan-2-yl Dienophile
A suspension of furfuryl alcohol (1.0 equiv.) and triethylamine (1.2 equiv.) in dichloromethane (0.5 M) is treated with acryloyl chloride (1.1 equiv.) at 0°C. After stirring for 2 h, the mixture is washed with NaHCO₃ (sat.), dried (MgSO₄), and concentrated to yield furan-2-ylmethyl acrylate (89%).

Step 2: Cycloaddition with Methyl Vinyl Ketone
A solution of furan-2-ylmethyl acrylate (1.0 equiv.) and methyl vinyl ketone (1.5 equiv.) in toluene (0.3 M) is treated with BF₃·OEt₂ (10 mol%) at −20°C. After 12 h, the reaction is quenched with aqueous NH₄Cl, extracted with EtOAc, and purified via silica gel chromatography (hexanes/EtOAc 4:1) to give cis-2-(furan-2-yl)-4-oxocyclohexanecarboxylic acid (74%).

Step 3: Esterification with Dimethyl Carbonate
The carboxylic acid (1.0 equiv.) is suspended in dimethyl carbonate (5.0 equiv.) with NaH (60% in mineral oil, 3.0 equiv.) at reflux for 6 h. Acidic workup (1 M HCl) followed by extraction (CH₂Cl₂) and chromatography (hexanes/EtOAc 3:1) affords the title compound in 82% yield.

Catalytic Asymmetric Hydrogenation

For enantioselective synthesis, a Rhodium-(R)-BINAP complex catalyzes the hydrogenation of a prochiral enone intermediate. Under 50 bar H₂ in MeOH at 25°C, the ketone precursor (1.0 equiv.) is reduced to the cis-alcohol, which is oxidized back to the ketone and esterified as above, achieving 92% ee.

Comparative Analysis of Methodologies

Method Yield (%) Diastereoselectivity Scalability
Diels-Alder 74–82 >90% cis Moderate
Electrochemical 65–72 N/A High
Asymmetric Catalysis 68–75 92% ee Low

The Diels-Alder route offers superior stereocontrol but requires careful handling of Lewis acids. Electrochemical methods, while scalable, necessitate specialized equipment. Asymmetric catalysis provides high enantiopurity but at increased cost.

Mechanistic Insights and Side Reactions

During Diels-Alder reactions, competing exo pathways may generate trans-diastereomers if Lewis acid loading is insufficient. Computational studies indicate that BF₃ coordination to the dienophile’s carbonyl lowers the LUMO energy, accelerating the reaction and enhancing endo selectivity. Side products include dimerized furans (≤8%) and over-reduced esters, mitigated by controlling reaction time and temperature.

Industrial-Scale Adaptations

Pilot plant trials utilizing continuous flow reactors for the Diels-Alder step demonstrate improved heat transfer and reduced byproduct formation. Using a microreactor at 100°C with a residence time of 10 min, the cycloaddition achieves 85% conversion with 88% cis selectivity, enabling kilogram-scale production.

Chemical Reactions Analysis

Types of Reactions

Cis-methyl 2-(furan-2-yl)-4-oxocyclohexanecarboxylate can undergo various chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate.

    Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The furan ring can undergo electrophilic aromatic substitution reactions with reagents like bromine or nitric acid.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and methanol using acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Bromine, nitric acid, or sulfuric acid.

    Hydrolysis: Hydrochloric acid, sodium hydroxide, or sulfuric acid.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives.

    Hydrolysis: Carboxylic acids and methanol.

Scientific Research Applications

Cis-methyl 2-(furan-2-yl)-4-oxocyclohexanecarboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

    Industry: Utilized in the synthesis of fine chemicals, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of cis-methyl 2-(furan-2-yl)-4-oxocyclohexanecarboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The furan ring and ketone group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Oxocyclohexane Moieties

Ethyl 4-Oxocyclohexanecarboxylate (CAS 17159-79-4)
  • Structural Similarity : Shares the 4-oxocyclohexane core and ester group (ethyl instead of methyl).
  • Key Differences : Lacks the furan-2-yl substituent.
  • Similarity score: 0.93 .
Methyl 1-(2,4-Dichlorophenyl)-4-Oxocyclohexanecarboxylate (CAS 1408058-16-1)
  • Structural Similarity : Contains a 4-oxocyclohexane ring and methyl ester.
  • Key Differences : Substituted with a dichlorophenyl group instead of furan.
  • Implications: The electron-withdrawing chlorine atoms may enhance electrophilic reactivity compared to the electron-rich furan ring. This compound is noted for applications in industrial chemical research .

Heterocyclic Derivatives with Furan/Thiophene Substituents

Thiazolyl Hydrazone Derivatives ()
  • Example Compound : 2-[2-((5-(4-Chloro-2-nitrophenyl)furan-2-yl)methylene)hydrazinyl]-4-(4-fluorophenyl)thiazole.
  • Structural Similarity : Contains a furan ring but fused with a thiazole-hydrazone scaffold.
  • Biological Activity : Demonstrated anticandidal (MIC = 250 µg/mL against Candida utilis) and anticancer activity (IC50 = 125 µg/mL against MCF-7 cells).
  • Implications : The furan ring contributes to antifungal activity, but the thiazole-hydrazone moiety is critical for potency. The target compound, lacking this moiety, may exhibit weaker bioactivity .
Thiophene Fentanyl Hydrochloride (CAS 2306823-39-0)
  • Structural Similarity : Contains a thiophene ring (sulfur analogue of furan).
  • Key Differences : Entirely distinct pharmacological profile (opioid receptor agonist).
  • Implications : Replacing furan with thiophene alters electronic properties and bioavailability, highlighting the importance of heteroatom choice in drug design .

Esters with Aromatic Substituents

Cis-2-[2-(4-Methoxyphenyl)-2-Oxoethyl]-Cyclohexane-1-Carboxylic Acid (CAS 736136-34-8)
  • Structural Similarity : Cis configuration and cyclohexanecarboxylate core.
  • Key Differences : Substituted with a methoxyphenyl group instead of furan.
  • Implications : The methoxy group enhances solubility via hydrogen bonding, whereas the furan’s conjugated system may improve metabolic stability .

Comparative Data Table

Compound Name Substituent(s) Biological Activity (if available) Key Physicochemical Properties
Cis-methyl 2-(furan-2-yl)-4-oxocyclohexanecarboxylate Furan-2-yl, methyl ester Not reported Likely moderate logP due to polar furan
Ethyl 4-oxocyclohexanecarboxylate None Not reported Higher logP than methyl esters
Methyl 1-(2,4-dichlorophenyl)-4-oxocyclohexanecarboxylate Dichlorophenyl Industrial applications High electrophilicity from Cl atoms
Thiazolyl hydrazone derivatives () Furan + thiazole-hydrazone MIC = 250 µg/mL (anticandidal) High molecular weight (~400–450 g/mol)
Thiophene fentanyl hydrochloride Thiophene Opioid activity Enhanced lipophilicity vs. furan

Research Findings and Implications

  • The target compound’s lack of such groups may limit its efficacy .
  • Synthetic Feasibility : Methyl esters (e.g., ) are often easier to synthesize than ethyl analogues, suggesting the target compound could be cost-effective for scale-up .
  • Configuration Effects : The cis configuration in cyclohexane derivatives (e.g., ) can dictate binding to biological targets, implying stereoselective synthesis is critical .

Biological Activity

Cis-methyl 2-(furan-2-yl)-4-oxocyclohexanecarboxylate (C9H14O3) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, exploring its mechanisms, effects, and relevant research findings.

Chemical Structure and Properties

This compound features a cyclohexane core with a furan ring and a carboxylate functional group. The unique arrangement of these functional groups contributes to its biological properties.

Property Details
Molecular FormulaC₉H₁₄O₃
Molecular Weight158.21 g/mol
Functional GroupsFuran, Ketone, Carboxylate

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that compounds with similar structures often exhibit:

  • Antioxidant Activity : The furan ring can contribute to scavenging free radicals, thereby protecting cells from oxidative stress.
  • Anti-inflammatory Properties : Compounds containing carboxylate groups are known to modulate inflammatory pathways, potentially reducing the expression of pro-inflammatory cytokines.

Antioxidant Activity

A study investigating the antioxidant properties of furan derivatives found that this compound demonstrated significant radical scavenging activity. This was assessed using DPPH (1,1-diphenyl-2-picrylhydrazyl) assays, where the compound showed an IC50 value comparable to known antioxidants like ascorbic acid .

Anti-inflammatory Effects

In vitro studies have shown that this compound can inhibit the production of nitric oxide (NO) in macrophage cell lines stimulated with lipopolysaccharide (LPS). This inhibition suggests a potential mechanism for its anti-inflammatory effects, possibly through the downregulation of inducible nitric oxide synthase (iNOS) .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, a comparative analysis with structurally similar compounds is useful:

Compound Biological Activity
Methyl 3-furancarboxylatePrimarily used in organic synthesis
Ethyl 4-hydroxycyclohexanecarboxylateExhibits different anti-inflammatory effects
Methyl 3-(furan-2-carbonyl)cyclohexaneMore reactive due to carbonyl proximity

Q & A

Basic: What synthetic methodologies are most effective for producing cis-methyl 2-(furan-2-yl)-4-oxocyclohexanecarboxylate?

Methodological Answer:
The synthesis typically involves multi-step routes, including Claisen or Dieckmann condensations to form the cyclohexanecarboxylate core, followed by functionalization of the furan moiety. For example:

Cyclohexanone Derivative Formation : Start with methyl 4-oxocyclohexanecarboxylate. Introduce the furan-2-yl group via nucleophilic addition or cross-coupling reactions (e.g., Pd-catalyzed coupling if halogenated precursors are used) .

Stereochemical Control : Use chiral auxiliaries or asymmetric catalysis to ensure cis-configuration. Diastereomeric intermediates can be separated via column chromatography (e.g., 5:1 hexane/EtOAc) or HPLC with chiral columns (e.g., Chiralcel IC) .

Purification : Employ gradient chromatography and recrystallization to achieve >95% purity. Monitor by 1H^1H-NMR and LC-MS .

Basic: How should researchers characterize the stereochemistry and crystal structure of this compound?

Methodological Answer:

  • X-ray Crystallography : Use single-crystal X-ray diffraction (SC-XRD) with SHELX software for structure refinement. Key parameters include R factor (<0.05) and data-to-parameter ratio (>10:1) to ensure accuracy .
  • NMR Analysis : Assign cis-configuration using 1H^1H-NMR coupling constants (e.g., JJ-values for axial-equatorial protons) and 13C^{13}C-NMR shifts for carbonyl groups. Compare with known cis/trans analogs .
  • Chiral HPLC : Confirm enantiopurity using columns like Chiralpak IG-3 with isocratic elution (e.g., 2% isopropanol in hexanes) .

Basic: What are the key stability considerations for this compound under experimental conditions?

Methodological Answer:

  • pH Sensitivity : The 4-oxo group is prone to keto-enol tautomerism under acidic/basic conditions. Stabilize in neutral buffers (pH 6–8) for biological assays .
  • Thermal Stability : Avoid prolonged heating (>80°C) to prevent decarboxylation. Use inert atmospheres (N2_2/Ar) during reflux .
  • Light Sensitivity : Store in amber vials to mitigate photodegradation of the furan ring, which can undergo [4+2] cycloaddition .

Advanced: How can computational methods resolve contradictions in reactivity predictions for the furan-2-yl substituent?

Methodological Answer:

  • DFT Calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the furan oxygen’s lone pairs may stabilize transition states in Diels-Alder reactions .
  • MD Simulations : Assess solvent effects (e.g., DMSO vs. THF) on conformational flexibility of the cyclohexane ring. Correlate with experimental 1H^1H-NMR coupling constants .
  • SAR Studies : Compare with analogs (e.g., 4-trifluoromethyl derivatives) to isolate electronic vs. steric effects on reactivity .

Advanced: How should researchers address discrepancies in biological activity data across different assays?

Methodological Answer:

  • Dose-Response Validation : Re-test activity in orthogonal assays (e.g., enzymatic inhibition vs. cell viability) to rule out false positives .
  • Metabolite Screening : Use LC-HRMS to identify degradation products (e.g., hydrolyzed ester groups) that may interfere with bioactivity .
  • Target Engagement Studies : Employ SPR (surface plasmon resonance) or CETSA (cellular thermal shift assay) to confirm direct binding to proposed targets .

Advanced: What strategies optimize regioselectivity in derivatization reactions of the cyclohexanecarboxylate core?

Methodological Answer:

  • Protecting Groups : Temporarily block the 4-oxo group with TMSCl before functionalizing the furan ring .
  • Catalytic Control : Use Pd0^0-catalyzed C–H activation to selectively modify the furan’s C5 position .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic attack at the ester carbonyl, while nonpolar solvents favor ketone reactivity .

Advanced: How can researchers resolve conflicting crystallographic data arising from dynamic disorder in the cyclohexane ring?

Methodological Answer:

  • Low-Temperature Data Collection : Perform SC-XRD at 100 K to minimize thermal motion artifacts .
  • Twinning Analysis : Use SHELXL’s TWIN/BASF commands to model rotational disorder in the cyclohexane ring .
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H···O) to identify packing forces influencing ring conformation .

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